Gibberellic Acid(GA3)
Overview
Description
Gibberellic Acid (also known as gibberellin A3 or GA3) is a hormone found in plants and fungi . Its chemical formula is C19H22O6 . When purified, it is a white to pale-yellow solid . Plants in their normal state produce large amounts of GA3 . It is possible to produce the hormone industrially using microorganisms .
Synthesis Analysis
The main mode of industrial production of GA3 is dependent on the microbial fermentation via long-period submerged fermentation using Fusarium fujikuroi as the only producing strain . The biosynthetic route of GA3 in F. fujikuroi is now well-defined . Furthermore, the multi-level regulation mechanisms involved in the whole network of GA3 production have also been gradually unveiled .
Molecular Structure Analysis
Gibberellins represent an important group of potent phytohormones, growth-promoting, closely related diterpenoid acids biologically derived from tetracyclic diterpenoid hydrocarbon .
Chemical Reactions Analysis
Gibberellins consist of a large family of plant growth hormones discovered in the 1930s, which are synthesized via the terpenes route from the geranylgeranyl diphosphate and feature a basic structure formed by an ent-gibberellane tetracyclic skeleton .
Physical And Chemical Properties Analysis
GA3 is a white to pale-yellow solid . Its molar mass is 346.379 g·mol−1 . It has a melting point of 233 to 235 °C (451 to 455 °F; 506 to 508 K) (decomposition) . Its solubility in water is 5 g/L at 20 °C .
Scientific Research Applications
Agricultural Growth and Development
Gibberellic Acid in Onion Cultivation : Research by Mushtaq et al. (2018) reveals that GA3 application at different growth stages can significantly enhance the growth, flowering, and seed yield of onion cultivars, demonstrating its potential to improve crop productivity in agriculture (Mushtaq et al., 2018).
Gibberellic Acid in Seedless Grape Cultivation : Studies on seedless grape varieties indicate that GA3 application can influence yield size, quality, and bioactive compound levels, suggesting its crucial role in viticulture (Kapłan et al., 2018).
Enhancement of Okra Growth : GA3 has been found to significantly boost vegetative and reproductive growth in okra, highlighting its effectiveness as a plant growth regulator for this crop (Ayyub et al., 2013).
Fermentation and Production Techniques
Bioprocess Strategies in GA3 Fermentation : Shukla et al. (2003) discuss various bioprocessing strategies to optimize GA3 production in fermentation, addressing challenges like co-secondary metabolite production and substrate inhibition (Shukla et al., 2003).
- ances in GA3 Production Techniques**: Câmara et al. (2018) explore new scientific and technological advances in GA3 production, focusing on reducing costs and optimizing production for various cultivars. This review encompasses recent developments in recovery, formulation, and applications of GA3 (Câmara et al., 2018).
Physiological and Biochemical Studies
GA3 and Antioxidant Activity in Plants : Studies have shown that GA3 application can influence the antioxidant activity in plants. For instance, in grapevines, GA3 affects phenolic compounds and antioxidant activities in various tissues, providing insights into its role in plant physiology (Tian et al., 2011).
GA3-Induced Stress Response in Plants : Research has also delved into the stress response in plants induced by GA3, such as in the study by Hu et al. (2018) on toon sprouts. This study demonstrates how GA3 enhances tolerance to chilling stress in postharvest storage, emphasizing the importance of GA3 in postharvest physiology (Hu et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXORZMNAPKEEDV-OBDJNFEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
Record name | GIBBERELLIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
125-67-7 (mono-potassium salt) | |
Record name | Gibberellic acid [ISO:BSI] | |
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Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Gibberellic acid is a white powder. (NTP, 1992), White odorless solid; [HSDB] White or light yellow powder; [MSDSonline], Solid | |
Record name | GIBBERELLIC ACID | |
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Record name | Gibberellin A3 | |
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Solubility |
Slightly soluble (NTP, 1992), Very sol in water /sodium, potassium and ammonium salts, Slightly sol in ether; freely sol in ethanol, methanol, acetone; moderately sol in ethyl acetate; sol in aq soln of sodium bicarbonate, sodium acetate, Soluble in aqueous alkalis. Slightly soluble in diethyl ether and ethyl acetate. Insoluble in chloroform, Very soluble in acetone, ethanol, and methanol, In water, 5,000 mg/L at 25 °C, 5 mg/mL | |
Record name | GIBBERELLIC ACID | |
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Record name | Gibberellin A3 | |
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Density |
Bulk density = 600 mg/ml at 28 °C | |
Record name | GIBBERELLIC ACID | |
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Mechanism of Action |
Gibberellic acid enhanced activity of rat lung guanylate cyclase, an enzyme associated with growth., Gibberellic acid has androgenic activity in chicks. | |
Record name | GIBBERELLIC ACID | |
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Product Name |
Gibberellic acid | |
Color/Form |
Crystals from ethyl acetate, Fine white powder at 23 °C | |
CAS RN |
77-06-5 | |
Record name | GIBBERELLIC ACID | |
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Record name | (+)-Gibberellic acid | |
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Record name | (3S,3aS,4S,4aS,6S,8aR,8bR,11S)-6,11-dihydroxy-3-methyl-12-methylene-2-oxo-4a,6-ethano-3,8b-prop-1-enoperhydroindeno[1,2-b]furan-4-carboxylic acid | |
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Melting Point |
451 to 455 °F (DECOMPOSES) (NTP, 1992), 233-235 °C (effervescence), 234 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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